molecular formula C13H19BO5 B3075057 Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate CAS No. 1025718-99-3

Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate

Cat. No.: B3075057
CAS No.: 1025718-99-3
M. Wt: 266.10 g/mol
InChI Key: MSHAEIHXZCDXLR-UHFFFAOYSA-N
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Description

Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate is a useful research compound. Its molecular formula is C13H19BO5 and its molecular weight is 266.10 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.1325539 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on available research findings and data.

Chemical Structure and Properties

The compound's structure is characterized by a furan ring substituted with a methyl group and a dioxaborolane moiety. The molecular formula is C13H19BO4C_{13}H_{19}BO_{4} with a molecular weight of approximately 239.10 g/mol.

PropertyValue
Molecular FormulaC13H19BO4C_{13}H_{19}BO_{4}
Molecular Weight239.10 g/mol
CAS Number1426154-41-7

Mechanisms of Biological Activity

Research indicates that compounds containing boron can influence various biological pathways. The dioxaborolane structure is known for its ability to participate in chemical reactions that can modulate enzyme activity and cellular signaling pathways.

GSK-3β Inhibition

One significant area of research involves the inhibition of Glycogen Synthase Kinase 3 beta (GSK-3β), which plays a critical role in numerous cellular processes including metabolism and cell survival. The compound has been shown to exhibit competitive inhibition against GSK-3β with an IC50 value indicating potent activity .

Cytotoxicity and Cell Viability

Studies assessing the cytotoxic effects of this compound on various cell lines have demonstrated its potential as a therapeutic agent. For instance, in assays using HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), certain concentrations did not significantly decrease cell viability, suggesting a favorable safety profile at therapeutic doses .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can significantly reduce levels of nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells, which are pivotal mediators in neuroinflammation . This suggests potential applications in treating neurodegenerative diseases where inflammation is a key factor.

Case Studies

  • GSK-3β Inhibition Study : A recent study reported that derivatives of this compound were tested for their ability to inhibit GSK-3β. The most potent derivatives showed IC50 values ranging from 8 nM to 1314 nM, indicating that modifications to the dioxaborolane structure can enhance inhibitory activity .
  • Cytotoxicity Assessment : In another study, various concentrations of the compound were evaluated for cytotoxic effects on neuronal cells. Results indicated that at lower concentrations (up to 10 µM), there was no significant reduction in cell viability, making it a candidate for further development in neuroprotective therapies .

Properties

IUPAC Name

methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO5/c1-8-9(7-10(17-8)11(15)16-6)14-18-12(2,3)13(4,5)19-14/h7H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHAEIHXZCDXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(OC(=C2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700975
Record name Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025718-99-3
Record name Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.